molecular formula C9H11F2N B172806 2,4-Difluoro-N-isopropylaniline CAS No. 124703-94-2

2,4-Difluoro-N-isopropylaniline

Cat. No. B172806
M. Wt: 171.19 g/mol
InChI Key: VMISTBHYUBGZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-isopropylaniline is a chemical compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of 2,4-Difluoro-N-isopropylaniline involves the reaction of 2,4-difluoroaniline with an isopropyl halide . This reaction is carried out in the absence of any solvent or in the presence of a high-boiling solvent under normal or higher pressures at temperatures greater than or equal to 80°C .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-N-isopropylaniline is characterized by the presence of a benzene ring substituted with two fluorine atoms and an isopropylamine group .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 2,4-Difluoro-N-isopropylaniline is the alkylation of 2,4-difluoroaniline with an isopropyl halide . The reaction proceeds almost quantitatively, and the target substance becomes a salt of hydrohalic acid generated by elimination of halogen of the halide used, and almost no side reaction occurs .

Scientific Research Applications

Synthesis and Catalysis

2,4-Difluoro-N-isopropylaniline, while not directly mentioned, relates closely to compounds used in synthesis and catalysis. For example, new (N-diphenylphosphino)-isopropylanilines and their palladium(II) complexes have been synthesized and shown to be highly active catalysts in Suzuki coupling and Heck reactions, providing a pathway to biphenyls and stilbenes. This illustrates the utility of isopropylaniline derivatives in facilitating important types of chemical reactions (Aydemir et al., 2009).

Material Science

In material science, derivatives of N-isopropylaniline, such as those involved in the synthesis of copolymers, have demonstrated significant effects on the electrochemical, thermal, and electrical behavior of materials. For instance, the addition of an isopropyl group to polyaniline enhanced its electrical and thermal properties and improved its solubility in organic solvents, showcasing the compound's relevance in developing advanced materials (Bhandari et al., 2009).

Environmental Science

The compound has also found applications in environmental science, particularly in studies related to soil contamination and herbicide metabolism. For example, the determination of isoproturon (a herbicide) and its metabolite 4-isopropylaniline in soil was achieved using high-performance liquid chromatography, highlighting the compound's role in environmental monitoring and pollution studies (Fang-shi, 2005).

Fluorinated Compounds in Biochemistry

Furthermore, fluorinated analogs of natural biomolecules, such as 2,4-difluorotoluene, have been utilized to study the role of hydrogen bonding in nucleic acid recognition, offering insights into the biochemical interactions and potential applications in designing novel therapeutic agents (Kumar & Rozners, 2021).

Advanced Polymers

Lastly, the synthesis and characterization of novel polyimides derived from fluorinated diamines, including isopropylaniline derivatives, demonstrate the importance of these compounds in creating high-performance polymers with excellent thermal stability, optical transparency, and hydrophobicity. These materials are promising for various industrial applications, such as in coatings, films, and electronics (Liu et al., 2016).

Safety And Hazards

While specific safety and hazard information for 2,4-Difluoro-N-isopropylaniline is not available in the resources, general safety measures for handling chemicals should be followed. This includes avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-difluoro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMISTBHYUBGZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-N-isopropylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.